2-Fluoro-4-(trifluoromethyl)benzophenone
Overview
Description
2-Fluoro-4-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O and a molecular weight of 268.21 g/mol . This compound is known for its unique structural features, which include a benzophenone core substituted with fluoro and trifluoromethyl groups.
Preparation Methods
The synthesis of 2-Fluoro-4-(trifluoromethyl)benzophenone typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzoic acid with appropriate reagents under controlled conditions. One common method includes the use of diphenylmethanol, N-bromosuccinimide (NBS), and potassium acetate (KOAc) in a solvent mixture of water and dichloromethane (CH2Cl2). The reaction is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzophenone involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzophenone can be compared with other similar compounds, such as:
4-Fluoro-2-(trifluoromethyl)benzonitrile: This compound also contains fluoro and trifluoromethyl groups but differs in its nitrile functional group, which imparts different reactivity and applications.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group, this compound is used in different synthetic and research contexts.
The uniqueness of this compound lies in its benzophenone core, which provides distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-8-10(14(16,17)18)6-7-11(12)13(19)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVJVWCUWZLUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341045 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-08-1 | |
Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207974-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207974-08-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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